molecular formula C12H21NO4 B12443537 ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate

ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate

Cat. No.: B12443537
M. Wt: 243.30 g/mol
InChI Key: SBZUSLOEYRVCLL-UHFFFAOYSA-N
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Description

(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate is an organic compound with a complex structure that includes an ester, a tert-butoxycarbonyl (Boc) protecting group, and an enamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Enamine: The initial step involves the formation of an enamine from an appropriate ketone and an amine. This reaction is typically carried out under acidic or basic conditions to facilitate the formation of the enamine.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This step is usually performed using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the enamine with ethyl chloroformate or a similar reagent to form the desired ester.

Industrial Production Methods

Industrial production of (E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the enamine to an amine or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate involves its interaction with various molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality. This amine can then participate in various biochemical pathways, including enzyme inhibition and protein binding.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobut-2-enoate: Lacks the Boc protecting group, making it more reactive.

    Methyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under specific conditions. This makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate

InChI

InChI=1S/C12H21NO4/c1-6-16-10(14)8-7-9-13(5)11(15)17-12(2,3)4/h7-8H,6,9H2,1-5H3

InChI Key

SBZUSLOEYRVCLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCN(C)C(=O)OC(C)(C)C

Origin of Product

United States

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